3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile
Description
3-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring a purine core (substituted with a 2-methoxyethyl group at the N9 position), fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and further linked to a pyrazine-2-carbonitrile moiety. The octahydropyrrolo[3,4-c]pyrrole system likely enhances conformational rigidity, while the pyrazine-carbonitrile group may influence solubility and binding interactions .
Properties
IUPAC Name |
3-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-29-5-4-26-12-25-16-18(26)23-11-24-19(16)28-9-13-7-27(8-14(13)10-28)17-15(6-20)21-2-3-22-17/h2-3,11-14H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVDSFUSKGPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CN=C5C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BK12563: 3-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile
- Structural Differences : The methyl group at the purine N9 position replaces the 2-methoxyethyl group in the target compound.
- Implications: The 2-methoxyethyl substituent in the target compound may confer improved solubility due to its polarity compared to the methyl group in BK12563.
- Molecular Weight : BK12563 (C₁₇H₁₇N₉, MW 347.38 g/mol) is lighter than the target compound (C₂₀H₂₂N₁₀O, estimated MW ~442.45 g/mol) due to the absence of the methoxyethyl group .
| Property | Target Compound | BK12563 |
|---|---|---|
| Purine Substituent | 9-(2-Methoxyethyl) | 9-Methyl |
| Molecular Weight | ~442.45 g/mol | 347.38 g/mol |
| Solubility (Predicted) | Moderate (polar group) | Low (nonpolar substituent) |
9-(2-Methoxyethyl)-6-[5-(1-Methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Structural Differences : The pyrazine-2-carbonitrile group in the target compound is replaced by a 1-methylpyrazole-3-carbonyl moiety.
- The pyrazine-carbonitrile in the target compound may enhance π-π stacking interactions with aromatic residues in binding sites.
- Synthetic Accessibility : The pyrazole derivative’s synthesis involves Pd-catalyzed hydrogenation (similar to procedures in ), whereas the target compound likely requires nitrile-specific coupling steps .
Pyrazine-2-carbonitrile Derivatives with Cyclopentyl-Pyrrolotriazolopyrazine Systems
- Example : 5-((1R,3S,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile.
- Structural Differences : The bicyclic octahydropyrrolopyrrole in the target compound is replaced with a fused pyrrolotriazolopyrazine system and a cyclopentyl group.
- Implications :
Key Research Findings and Trends
Role of Substituents : The 2-methoxyethyl group in the target compound balances hydrophilicity and steric bulk, distinguishing it from analogs like BK12562. This group is commonly used in kinase inhibitors (e.g., imatinib derivatives) to improve pharmacokinetics .
Pyrrolopyrrole vs. Pyrrolotriazolopyrazine Scaffolds : The octahydropyrrolopyrrole in the target compound offers conformational rigidity but may limit metabolic stability compared to fused triazolo systems .
Synthetic Challenges : Derivatives with nitrile groups (e.g., the target compound) require careful handling under reducing conditions, as seen in , where nitrile stability was critical during deprotection steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
